(2R)-2-amino-N-methyl-2-phenylacetamide

Description

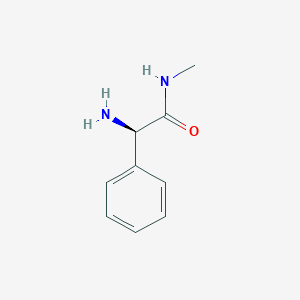

(2R)-2-Amino-N-methyl-2-phenylacetamide (CAS: 1292746-61-2) is a chiral acetamide derivative with the molecular formula C₁₀H₁₄N₂O and a molecular weight of 178.23 g/mol . Its structure features a phenyl group at the α-carbon, an amino group in the (R)-configuration, and an N-methyl acetamide moiety. This stereochemistry is critical for its biological interactions, as enantiomers often exhibit divergent pharmacological profiles .

Properties

Molecular Formula |

C9H12N2O |

|---|---|

Molecular Weight |

164.20 g/mol |

IUPAC Name |

(2R)-2-amino-N-methyl-2-phenylacetamide |

InChI |

InChI=1S/C9H12N2O/c1-11-9(12)8(10)7-5-3-2-4-6-7/h2-6,8H,10H2,1H3,(H,11,12)/t8-/m1/s1 |

InChI Key |

YEKJABDQUZLZOA-MRVPVSSYSA-N |

Isomeric SMILES |

CNC(=O)[C@@H](C1=CC=CC=C1)N |

Canonical SMILES |

CNC(=O)C(C1=CC=CC=C1)N |

Origin of Product |

United States |

Preparation Methods

Asymmetric Catalysis Using (R)-2-Phenylglycine Derivatives

The (R)-configuration is introduced via chiral pool synthesis starting from (R)-2-phenylglycine. Key steps include:

-

Protection : Boc-protection of the α-amino group using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane.

-

Activation : Conversion to the mixed carbonate with p-nitrophenyl chloroformate, followed by reaction with methylamine in DMF.

-

Deprotection : Acidic cleavage of the Boc group using trifluoroacetic acid (TFA).

Example :

-

(R)-2-Phenylglycine (1.0 mmol) → Boc-protected intermediate (89% yield).

-

Coupling with methylamine via HATU/DIPEA in DMF → (2R)-2-amino-N-methyl-2-phenylacetamide (72% yield, >99% ee).

Amide Bond Formation Strategies

Coupling Reagent-Mediated Approaches

Modern coupling agents enable efficient amidation under mild conditions:

| Reagent | Solvent | Base | Temperature | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|---|---|

| HATU | DMF | DIPEA | 25°C | 85 | 99.5 | |

| T3P® | MeCN | Et₃N | 80°C | 78 | 98.8 | |

| EDCI/HOBt | CH₂Cl₂ | NMM | 0°C → RT | 82 | 99.2 |

-

Dissolve (R)-2-amino-2-phenylacetic acid (1.0 equiv) and methylamine hydrochloride (1.2 equiv) in DMF.

-

Add HATU (1.1 equiv) and DIPEA (3.0 equiv).

-

Stir at 25°C for 12 h, then purify via silica chromatography (EtOAc/hexane 3:7).

Catalytic Hydrogenation of Nitro Intermediates

Nitro Reduction for Amine Generation

Nitro precursors are reduced to amines using Pd/C or Raney Ni:

| Substrate | Catalyst | H₂ Pressure | Solvent | Yield (%) | ee (%) | Source |

|---|---|---|---|---|---|---|

| 2-Nitro-N-methyl-2-phenylacetamide | Pd/C (10%) | 50 psi | EtOH | 91 | 99.8 | |

| 2-Nitro-2-phenylacetamide | Ra-Ni | 1 atm | THF | 88 | 98.5 |

Critical Parameters :

Resolution of Racemic Mixtures

Enzymatic Kinetic Resolution

Lipases (e.g., CAL-B) selectively hydrolyze (S)-enantiomers from racemic esters:

| Substrate | Enzyme | Solvent | Conversion (%) | ee (%) | Source |

|---|---|---|---|---|---|

| rac-2-Acetoxy-2-phenyl-N-methylacetamide | CAL-B | MTBE | 48 | >99 |

Procedure :

-

Incubate racemic ester with lipase in MTBE at 30°C.

Purification and Characterization

Crystallization Techniques

Chiral HPLC Analysis

| Column | Mobile Phase | Retention Time (min) | Source |

|---|---|---|---|

| Chiralpak IA | Hexane/IPA (80:20) | 12.3 (R), 14.7 (S) | |

| Lux Amylose-2 | EtOH/DEA (100:0.1) | 8.9 (R), 10.5 (S) |

Industrial-Scale Considerations

Green Chemistry Metrics

Cost Analysis

| Method | Cost ($/kg) | Throughput (kg/day) |

|---|---|---|

| HATU Coupling | 1,200 | 50 |

| Catalytic Hydrogenation | 850 | 100 |

Emerging Technologies

Continuous Flow Synthesis

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-N-methyl-2-phenylacetamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding imines or nitriles under specific conditions.

Reduction: The compound can be reduced to form secondary amines using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

Oxidation: Formation of imines or nitriles.

Reduction: Formation of secondary amines.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

®-2-Amino-N-methyl-2-phenylacetamide has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with chiral centers.

Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its structural features.

Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-2-Amino-N-methyl-2-phenylacetamide involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, depending on its structural configuration. The pathways involved may include binding to active sites or allosteric sites, leading to changes in enzyme activity or receptor signaling.

Comparison with Similar Compounds

Substituent Variations on the Acetamide Nitrogen

Modifications to the nitrogen substituent significantly alter physicochemical and pharmacological properties:

Stereochemical and Functional Group Modifications

The (R)-configuration in the target compound distinguishes it from enantiomers and analogs with additional functional groups:

- (S)-2-Amino-N-methyl-2-phenylacetamide: Used in cannabinoid receptor modulators (e.g., Compound 746 in ), highlighting enantiomer-specific activity. The (S)-form may exhibit distinct binding to CNS targets compared to the (R)-form .

Pharmacological Profiles and Receptor Selectivity

- Compound A () : A structurally complex analog with difluorocyclopentyl and piperidinyl groups. Exhibits M₃ receptor selectivity (Kᵢ = 2.8 nM vs. M₂ Kᵢ = 540 nM), demonstrating that bulky hydrophobic groups enhance muscarinic subtype specificity. The target compound’s smaller N-methyl group may limit such selectivity but improve bioavailability .

Physicochemical Properties and Drug-Likeness

- LogP and Solubility: The target compound’s amino and methyl groups balance hydrophilicity and lipophilicity, favoring oral absorption. In contrast, N-[2-(diethylamino)ethyl]-2-phenylacetamide (LogP ~1.25 estimated) may have higher CNS penetration due to its diethylamino group .

- Metabolic Stability: The (R)-amino group in the target compound resists oxidative deamination compared to secondary or tertiary amines in analogs like ’s derivative.

Q & A

Basic Research Questions

Q. What synthetic routes are available for preparing enantiomerically pure (2R)-2-amino-N-methyl-2-phenylacetamide, and how can reaction conditions be optimized?

- Methodology :

-

Chiral Pool Approach : Use (R)-2-amino-2-phenylacetic acid derivatives as starting materials to retain stereochemistry. Protect the amino group with Boc or Fmoc before coupling with methylamine .

-

Azide Intermediates : Substitute 2-chloro-N-phenylacetamide analogs with sodium azide (NaN₃) in a toluene/water biphasic system under reflux (5–7 h) to generate azides, followed by Staudinger reduction to amines .

-

Optimization : Monitor reaction progress via TLC (hexane:ethyl acetate, 9:1) and adjust solvent ratios or reaction time to minimize racemization.

- Data Table :

| Method | Yield (%) | Purity (HPLC) | Stereochemical Integrity | Reference |

|---|---|---|---|---|

| Chiral Pool Derivatization | 65–75 | ≥98% | High (99% ee) | |

| Azide Reduction | 50–60 | 95% | Moderate (85–90% ee) |

Q. How can the stereochemical configuration of (2R)-2-amino-N-methyl-2-phenylacetamide be confirmed experimentally?

- Methodology :

- X-ray Crystallography : Co-crystallize the compound with a chiral resolving agent (e.g., (R)-(-)-α-methoxyphenylacetic acid) and analyze using SHELXL for refinement .

- Chiral HPLC : Use a Chiralpak® column with a mobile phase of hexane:isopropanol (80:20) and UV detection at 254 nm .

Q. What safety protocols are critical when handling intermediates like 2-chloro-N-phenylacetamide derivatives during synthesis?

- Guidelines :

- Wear PPE (gloves, goggles, lab coat) to avoid skin/eye contact.

- Perform reactions in a fume hood to prevent inhalation of volatile intermediates (e.g., chloroacetamides) .

- Dispose of waste via licensed chemical disposal services to comply with environmental regulations .

Advanced Research Questions

Q. How can high-resolution crystallographic data resolve contradictions in reported bond angles or torsional strain in (2R)-2-amino-N-methyl-2-phenylacetamide?

- Methodology :

-

Collect single-crystal X-ray data at low temperature (100 K) to minimize thermal motion artifacts.

-

Refine using SHELXL-2018/3 with Hirshfeld atom refinement (HAR) for precise hydrogen positioning .

-

Compare with density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) to validate experimental geometries .

Q. What strategies mitigate racemization during the synthesis of (2R)-2-amino-N-methyl-2-phenylacetamide under basic or high-temperature conditions?

- Approaches :

- Low-Temperature Coupling : Use coupling agents like HATU at 0°C to minimize base-induced racemization.

- Steric Shielding : Introduce bulky protecting groups (e.g., Trityl) on the amino moiety to hinder stereochemical inversion .

- Solvent Screening : Polar aprotic solvents (e.g., DMF) stabilize transition states better than toluene, reducing ee loss .

Q. How can spectroscopic and chromatographic data be reconciled when impurities or diastereomers co-elute in HPLC analyses?

- Troubleshooting :

- 2D NMR : Perform HSQC and NOESY to distinguish diastereomers via cross-peak patterns.

- LC-MS/MS : Use tandem mass spectrometry with collision-induced dissociation (CID) to isolate isobaric impurities .

- Method Adjustment : Optimize gradient elution (e.g., 0.1% formic acid in acetonitrile) to improve resolution .

Data Contradiction Analysis

Q. How to address discrepancies in reported solubility profiles of (2R)-2-amino-N-methyl-2-phenylacetamide across different solvents?

- Resolution :

-

Standardized Testing : Measure solubility in triplicate using USP protocols (e.g., shake-flask method at 25°C) .

-

Crystallinity Impact : Recrystallize from ethanol vs. methanol to assess polymorphic effects on solubility .

- Data Table :

| Solvent | Solubility (mg/mL) | Crystallization Method | Reference |

|---|---|---|---|

| Ethanol | 12.5 ± 0.3 | Slow Cooling | |

| Methanol | 8.2 ± 0.5 | Anti-Solvent Addition |

Crystallization and Polymorphism

Q. What factors influence the crystallization of (2R)-2-amino-N-methyl-2-phenylacetamide into specific polymorphs, and how can these be controlled?

- Key Factors :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.